molecular formula C15H32ClNO2 B14677401 Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride CAS No. 33421-70-4

Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride

Cat. No.: B14677401
CAS No.: 33421-70-4
M. Wt: 293.87 g/mol
InChI Key: XUCNEPNSXHQQGC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 8-bromo-6-methyl-2-(1H-tetrazol-5-yl)- is a chromenone (benzopyranone) derivative featuring a bromine atom at position 8, a methyl group at position 6, and a 1H-tetrazole substituent at position 2 (Figure 1). Its IUPAC name and synonyms include:

  • 8-Bromo-6-methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
  • 8-Bromo-6-methyl-2-(2H-tetrazol-5-yl)chromen-4-one .

The benzopyranone scaffold is widely studied for pharmacological activities (e.g., anti-inflammatory, anticancer), while tetrazole moieties are known for their metabolic stability and hydrogen-bonding capacity, often enhancing bioavailability in drug design .

Properties

CAS No.

33421-70-4

Molecular Formula

C15H32ClNO2

Molecular Weight

293.87 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate;hydrochloride

InChI

InChI=1S/C15H31NO2.ClH/c1-8-16(9-2)10-11-18-13(17)15(6,7)12-14(3,4)5;/h8-12H2,1-7H3;1H

InChI Key

XUCNEPNSXHQQGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Esterification of 2,2,4,4-Tetramethylvaleric Acid

The core synthetic route begins with 2,2,4,4-tetramethylvaleric acid, a branched carboxylic acid. Esterification with β-diethylaminoethanol is the critical step, typically facilitated by acid chlorides or coupling agents:

Acid Chloride Method
  • Formation of Acid Chloride :
    The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to generate the reactive acid chloride intermediate. For example, refluxing 2,2,4,4-tetramethylvaleric acid with SOCl₂ in anhydrous dichloromethane at 40–60°C for 4–6 hours yields the corresponding acid chloride.
  • Esterification with β-Diethylaminoethanol :
    The acid chloride is reacted with β-diethylaminoethanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like tetrahydrofuran (THF) or dichloromethane are used under reflux (60–80°C) for 12–24 hours.

Reaction Scheme :
$$
\text{R-COOH} \xrightarrow{\text{SOCl}_2} \text{R-COCl} \xrightarrow{\text{HO-(CH₂)₂-N(C₂H₅)₂}} \text{R-COO-(CH₂)₂-N(C₂H₅)₂}
$$

Carbodiimide-Mediated Coupling

Alternative methods employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

  • Procedure : The carboxylic acid and β-diethylaminoethanol are dissolved in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP). DCC is added at 0°C, and the mixture is stirred at room temperature for 24 hours.
  • Yield : This method achieves ~85% yield but requires careful removal of dicyclohexylurea byproducts via filtration.

Salt Formation with Hydrochloric Acid

The free base ester is converted to its hydrochloride salt to enhance solubility and stability:

  • Neutralization : The ester is dissolved in anhydrous diethyl ether or THF, and hydrochloric acid (HCl) gas is bubbled through the solution at 0–5°C.
  • Precipitation : The hydrochloride salt precipitates as a white solid, which is filtered and washed with cold ether.
  • Purification : Recrystallization from ethanol/water mixtures (e.g., 3:1 v/v) yields high-purity product (>98%).

Reaction Optimization

Solvent and Temperature Effects

  • Solvent Choice : THF and dichloromethane are preferred for esterification due to their inertness and ability to dissolve both polar and nonpolar reactants.
  • Temperature Control : Elevated temperatures (60–80°C) accelerate reaction rates but risk decomposition. Lower temperatures (0–25°C) are used for acid-sensitive intermediates.

Purification Techniques

Vacuum Distillation

Crude ester products are purified via fractional distillation under reduced pressure (1–15 mmHg). For example, 2,2,4,4-tetramethylvaleric acid diethylaminoethyl ester distills at 124–126°C/15 mmHg.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials and byproducts.

Recrystallization

The hydrochloride salt is recrystallized from ethanol/water, yielding crystals with a melting point of 180–182°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (s, 12H, tetramethyl groups), 3.45 (t, 2H, -OCH₂CH₂N-), 3.70 (m, 4H, N(CH₂CH₃)₂).
  • IR (KBr) : 1735 cm⁻¹ (C=O ester), 2700–2500 cm⁻¹ (broad, HCl stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >99%.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recycling : Palladium catalysts from hydrogenation steps (if used) are recovered via filtration and reused.
  • Solvent Recovery : THF and dichloromethane are distilled and recycled, reducing raw material costs by ~30%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Acid Chloride Route 78–85 95–98 High reactivity, short reaction time Requires SOCl₂ handling
Carbodiimide Coupling 80–88 97–99 Mild conditions, no gaseous byproducts Expensive reagents, byproduct removal
Direct Esterification 65–75 90–95 Simplicity, fewer steps Lower yields, longer reaction time

Emerging Methodologies

Continuous Flow Synthesis

Microreactors enable safer handling of exothermic reactions (e.g., acid chloride formation) and improve reproducibility. For example, a two-phase flow system with valeric acid derivatives achieves 92% conversion in 10 minutes.

Enzymatic Esterification

Lipase-catalyzed reactions in non-aqueous media offer eco-friendly alternatives, though yields remain suboptimal (~50%).

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.

Mechanism of Action

The mechanism by which valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Benzopyranone Derivatives

Compound A : 8-Methoxy-3-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
  • Substituents : Methoxy (position 8), tetrazole (position 3).
  • Key Differences :
    • Position of Tetrazole : The tetrazole group at position 3 (vs. position 2 in the target compound) alters hydrogen-bonding patterns and molecular dipole moments.
    • Bromo vs. Methoxy : Bromine’s higher electronegativity and bulkiness may increase lipophilicity and steric hindrance compared to methoxy, affecting membrane permeability and target binding .
  • Applications : Methoxy derivatives are often explored in material science for dielectric properties, whereas brominated analogs may prioritize pharmaceutical applications due to enhanced stability .
Compound B : 4H-1-Benzopyran-4-one, 3-(1H-tetrazol-5-yl)- (Unsubstituted Core)
  • Simpler structure may limit steric interactions, favoring applications in crystallography or small-molecule probes .

Tetrazole-Containing Heterocycles

Compound C : (E)-5,5'-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
  • Structure : Planar bistetrazole with ethene linkage.
  • Key Differences: Density and Energetic Properties: Compound C achieves a density of 1.91 g/cm³ (100 K) and detonation velocity of 9017 m/s, outperforming RDX.
  • Applications: High-energy materials vs.
Compound D : tert-Butyl 3-(1H-Tetrazol-5-yl)piperidine-1-carboxylate
  • Structure : Piperidine-tetrazole hybrid.
  • Key Differences :
    • Bioactivity : Compound D exhibits antidiabetic activity (IC₅₀ = 7.12 μM), attributed to carboxylate-like hydrogen bonding. The target compound’s bromo and methyl groups may redirect activity toward kinase inhibition or antimicrobial effects .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol)* Key Properties/Applications References
Target Compound 8-Br, 6-Me, 2-tetrazole ~323.13 Pharma (hypothesized)
8-Methoxy-3-(1H-tetrazol-5-yl)-benzopyranone 8-OMe, 3-tetrazole ~275.25 Dielectric materials
(E)-Bistetrazole (Compound C) Bis-tetrazole, ethene linker ~218.18 High-energy material (Dv = 9017 m/s)
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine Piperidine-tetrazole ~241.29 Antidiabetic (IC₅₀ = 7.12 μM)

*Calculated based on substituents.

Research Findings and Implications

  • Structural Insights : The bromine and methyl groups in the target compound likely enhance hydrophobic interactions in biological systems, while the tetrazole moiety offers hydrogen-bonding versatility.
  • Synthetic Challenges : Bromination at position 8 may require regioselective methods, as seen in analogous brominated heterocycles .
  • Safety Considerations : The compound’s safety data sheet (SDS) highlights standard handling precautions for halogenated organics, including skin/eye protection .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?

Methodological Answer:
Two primary synthetic strategies are employed:

  • Acid Chloride Coupling: React 2,2,4,4-tetramethylvaleric acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to generate the acid chloride, followed by esterification with 2-diethylaminoethanol in the presence of a base (e.g., triethylamine). The hydrochloride salt is formed via HCl gas treatment. This method achieves high yields (>85%) but requires strict moisture control due to the reactivity of acid chlorides .
  • Carbodiimide-Mediated Esterification: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst to couple the carboxylic acid directly with 2-diethylaminoethanol in dichloromethane (DCM). This avoids hazardous acid chlorides but may require extended reaction times (4–7 days) and anhydrous conditions .

Key Factors:

  • Excess diethylaminoethanol (1.5 eq) minimizes unreacted acid chloride.
  • Temperature control (0–5°C during acid chloride formation; 25°C for EDC coupling) prevents side reactions.

Basic: What spectroscopic techniques are essential for structural confirmation, and what peaks are diagnostic?

Methodological Answer:

  • ¹H/¹³C NMR:
    • ¹H NMR: The 2,2,4,4-tetramethyl valerate moiety shows singlets for all methyl groups (δ 1.2–1.4 ppm). The ethyl groups in the diethylamino moiety appear as quartets (δ 3.4–3.6 ppm) and triplets (δ 1.1–1.3 ppm).
    • ¹³C NMR: Quaternary carbons in the tetramethyl branches resonate at δ 35–40 ppm. The ester carbonyl appears at δ 170–175 ppm .
  • FTIR: Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and a broad band at 2500–3000 cm⁻¹ (N⁺–H in hydrochloride salt) .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches the calculated mass (C₁₇H₃₄ClNO₂⁺: 328.24 g/mol). Fragmentation reveals loss of HCl (Δm/z=36.46) and diethylamine (Δm/z=73.14) .

Advanced: How can researchers resolve contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:
Contradictions often arise from hydration states or counterion effects. To address this:

Hydration Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect bound water. Karl Fischer titration quantifies free water .

Solubility Parameterization: Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility. Experimental validation in binary solvent systems (e.g., ethanol/hexane) identifies optimal solubility profiles .

Ionic Strength Effects: Use phosphate-buffered saline (PBS) at varying pH (2–8) to study protonation-dependent solubility. The hydrochloride salt shows increased solubility below pH 4 due to full amine protonation .

Advanced: What strategies optimize chromatographic separation from byproducts like unreacted diethylaminoethanol?

Methodological Answer:

  • Ion-Pair Chromatography: Use a C18 column with 0.1% heptanesulfonic acid in the mobile phase (acetonitrile:water, 70:30). Retention time differences arise from ion-pairing with the protonated amine .
  • pH-Controlled Extraction: At pH 9 (adjusted with NH₄OH), the free base partitions into organic phases (e.g., ethyl acetate), while polar byproducts remain aqueous. Back-extraction with 0.1 M HCl recovers the hydrochloride salt .
  • Recrystallization: Ethanol/ether mixtures (1:3 v/v) selectively precipitate the compound, leaving diethylaminoethanol in solution due to its higher polarity .

Basic: What stability protocols are critical for long-term storage, and how are degradation products characterized?

Methodological Answer:

  • Storage Conditions: Desiccate at -20°C under argon to prevent hydrolysis and oxidation. Use amber vials to block UV-induced degradation .
  • Degradation Monitoring:
    • HPLC-ELSD: A C8 column with isocratic elution (0.1% trifluoroacetic acid in methanol) detects hydrolysis products (e.g., free valeric acid) and N-oxide derivatives.
    • Forced Degradation Studies: Expose to 40°C/75% relative humidity (RH) for 4 weeks. Hydrolysis dominates under acidic (pH 3) or alkaline (pH 10) conditions, while thermal stress induces decarboxylation .

Advanced: How do steric effects from 2,2,4,4-tetramethyl groups influence biological activity in SAR studies?

Methodological Answer:

  • Molecular Dynamics Simulations: The bulky substituents restrict rotation around the ester bond, stabilizing a conformation that enhances binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase). Comparative studies with less hindered analogs (e.g., 2-methyl derivatives) show 3-fold lower IC₅₀ values due to improved fit .
  • LogP Measurements: The tetramethyl groups increase logP by 1.5 units vs. non-methylated analogs, correlating with enhanced blood-brain barrier permeability in rodent models .

Basic: What validated LC-MS/MS parameters quantify this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Protein precipitation with ice-cold acetonitrile (1:3 v/v plasma) followed by solid-phase extraction (C18 cartridges).
  • LC Conditions:
    • Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
    • Gradient: 5% B to 95% B over 5 min.
  • MS Detection:
    • ESI⁺ mode, MRM transition m/z 328.2 → 255.1 (quantifier) and 328.2 → 182.0 (qualifier).
    • Limit of quantification (LOQ): 1 ng/mL in plasma with <12% RSD .

Advanced: How can conflicting pKa and logP values be reconciled through experimental design?

Methodological Answer:

  • pKa Determination: Use potentiometric titration in a water-DMSO (80:20) mixture to solubilize the compound. Ionic strength is maintained at 0.15 M with KCl. The hydrochloride salt shows a pKa of 8.9 ± 0.1 for the tertiary amine .
  • LogP Measurement: Shake-flask method with octanol/water (saturated for 24 hr). Quantify concentrations via UV at 210 nm. Validate against computational models (e.g., ALogPS 2.1), adjusting for ionization via the pH-partition hypothesis .

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